Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride typically involves the formation of the azetidine ring followed by esterification and subsequent conversion to the hydrochloride salt. One common method involves the reaction of 3-methylazetidine with methyl bromoacetate in the presence of a base such as sodium hydride. The resulting ester is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(azetidin-3-yl)acetate: Similar structure but lacks the methyl group on the azetidine ring.
Methyl 2-(oxetan-3-yl)acetate: Contains an oxetane ring instead of an azetidine ring.
Methyl 2-(pyrrolidin-3-yl)acetate: Features a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
Uniqueness
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride is unique due to the presence of the methyl-substituted azetidine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H14ClNO2 |
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Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl 2-(3-methylazetidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(4-8-5-7)3-6(9)10-2;/h8H,3-5H2,1-2H3;1H |
InChI Key |
QQMMZDZZRZDXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CC(=O)OC.Cl |
Origin of Product |
United States |
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